molecular formula C12H17NO2 B7940525 4-(Cyclobutylmethoxy)-3-methoxyaniline

4-(Cyclobutylmethoxy)-3-methoxyaniline

Cat. No.: B7940525
M. Wt: 207.27 g/mol
InChI Key: YGDIQFXXQCGPTB-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-3-methoxyaniline is a substituted aniline derivative featuring a methoxy group at the 3-position and a cyclobutylmethoxy group at the 4-position of the aromatic ring.

Properties

IUPAC Name

4-(cyclobutylmethoxy)-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-12-7-10(13)5-6-11(12)15-8-9-3-2-4-9/h5-7,9H,2-4,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDIQFXXQCGPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)-3-methoxyaniline typically involves the following steps:

    Formation of Cyclobutylmethanol: Cyclobutylmethanol can be synthesized through the reduction of cyclobutylmethyl ketone using a reducing agent such as sodium borohydride.

    Etherification: The cyclobutylmethanol is then reacted with 3-methoxyaniline in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides to form N-alkylated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

4-(Cyclobutylmethoxy)-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-3-methoxyaniline involves its interaction with specific molecular targets, potentially including enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (4-position) Molecular Formula Molecular Weight Key Properties
4-(Cyclobutylmethoxy)-3-methoxyaniline* Cyclobutylmethoxy C12H17NO2 ~207.3 (calc.) Likely lower lipophilicity vs. cyclopentyl analogs due to smaller ring size; moderate basicity influenced by electron-donating methoxy groups
4-(Cyclopentyloxy)-3-methoxyaniline Cyclopentyloxy C12H17NO2 207.27 Higher lipophilicity and steric bulk compared to cyclobutylmethoxy; used in synthetic routes with 97% supplier purity
4-Chloro-3-methoxyaniline Chloro C7H8ClNO 157.60 Electronegative Cl reduces basicity (pKa ~2–3); increased reactivity in electrophilic substitutions
4-((3-Fluorobenzyl)oxy)-3-methoxyaniline 3-Fluorobenzyloxy C15H14FNO2 259.28 Fluorine enhances lipophilicity and metabolic stability; ^1H NMR δ 5.02 (s, OCH2) and 3.84 (s, OCH3)
4-(Difluoromethoxy)-3-methoxyaniline Difluoromethoxy C8H9F2NO2 189.16 Strong electron-withdrawing effect lowers pKa; used in medicinal chemistry for improved bioavailability

*Theoretical values based on analogs; exact data for this compound requires experimental validation.

Electronic and Spectroscopic Differences

  • pKa Values :
    • 4-Methoxyaniline (pKa ~5.3) vs. 3-methoxyaniline (pKa ~4.3) due to resonance effects .
    • Chloro and difluoromethoxy substituents further reduce basicity (e.g., 4-chloro-3-methoxyaniline pKa ~2.5) .
  • NMR Shifts :
    • Cyclopentylmethoxy protons resonate at δ 1.19–2.63 (multiplet for cyclopentyl CH2), while fluorobenzyloxy groups show distinct aromatic splitting (δ 7.14–7.33) .
    • Cyclobutylmethoxy’s smaller ring may lead to upfield shifts for CH2 groups (δ ~1.6–2.0) and downfield shifts for oxygen-bound protons.

Biological Activity

4-(Cyclobutylmethoxy)-3-methoxyaniline is an organic compound notable for its potential pharmacological properties. Its structural features, including the cyclobutylmethoxy and methoxy groups, contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C12H17NO2C_{12}H_{17}NO_2. The compound consists of an aniline core substituted with a cyclobutylmethoxy group at the para position and a methoxy group at the meta position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and reach intracellular targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Properties : Some studies have indicated that derivatives of aniline compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms remain under investigation but may involve modulation of signaling pathways related to cell survival and proliferation.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exert neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.

Case Studies

  • Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of various aniline derivatives, this compound was found to inhibit the growth of Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anticancer Activity : A recent investigation into the anticancer potential of substituted anilines demonstrated that this compound could induce apoptosis in certain cancer cell lines, suggesting its potential as a lead compound for further drug development .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
NeuroprotectivePotential antioxidant effectsOngoing research

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